3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride is an organic compound with the molecular formula C17H15ClO2. It is a benzoyl chloride derivative, characterized by the presence of a benzoyl chloride group attached to a 2,3-dihydro-1H-inden-5-yloxy)methyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride typically involves the reaction of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of thionyl chloride or other chlorinating agents would be optimized for industrial-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild to moderate conditions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Hydrolysis: Formation of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid.
Reduction: Formation of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzyl alcohol or aldehyde.
Scientific Research Applications
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules for research purposes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid
- 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzyl alcohol
- 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzaldehyde
Uniqueness
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from its similar compounds, which lack the acyl chloride group and therefore exhibit different reactivity and applications .
Properties
Molecular Formula |
C17H15ClO2 |
---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl chloride |
InChI |
InChI=1S/C17H15ClO2/c18-17(19)15-6-1-3-12(9-15)11-20-16-8-7-13-4-2-5-14(13)10-16/h1,3,6-10H,2,4-5,11H2 |
InChI Key |
ONVLRPZWHLNZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.